Casimersen

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

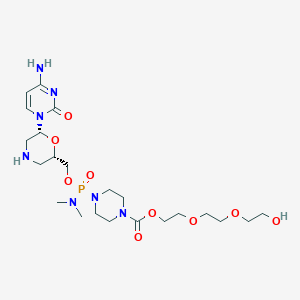

分子式 |

C22H40N7O9P |

|---|---|

分子量 |

577.6 g/mol |

IUPAC名 |

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate |

InChI |

InChI=1S/C22H40N7O9P/c1-26(2)39(33,37-17-18-15-24-16-20(38-18)29-4-3-19(23)25-21(29)31)28-7-5-27(6-8-28)22(32)36-14-13-35-12-11-34-10-9-30/h3-4,18,20,24,30H,5-17H2,1-2H3,(H2,23,25,31)/t18-,20+,39?/m0/s1 |

InChIキー |

KTQVJPYTGHFWJB-HCCSCLAOSA-N |

異性体SMILES |

CN(C)P(=O)(N1CCN(CC1)C(=O)OCCOCCOCCO)OC[C@@H]2CNC[C@@H](O2)N3C=CC(=NC3=O)N |

正規SMILES |

CN(C)P(=O)(N1CCN(CC1)C(=O)OCCOCCOCCO)OCC2CNCC(O2)N3C=CC(=NC3=O)N |

製品の起源 |

United States |

Foundational & Exploratory

Casimersen mechanism of action in DMD

An In-depth Technical Guide on the Core Mechanism of Action of Casimersen in Duchenne Muscular Dystrophy

Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by progressive muscle degeneration.[1] It is caused by mutations in the DMD gene that prevent the production of functional dystrophin, a critical protein for maintaining the structural integrity of muscle fibers.[2][3] The absence of dystrophin leads to muscle cell damage, chronic inflammation, and the gradual replacement of muscle tissue with fibrotic and adipose tissue, resulting in loss of ambulation and life-threatening cardiac and respiratory complications.[4][5]

This compound, marketed as Amondys 45™, is an antisense oligonucleotide (ASO) therapy developed by Sarepta Therapeutics.[6][7] It received accelerated approval from the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of DMD in patients with a confirmed mutation of the DMD gene that is amenable to exon 45 skipping.[1][6][7] This therapy targets approximately 8% of the DMD patient population.[2] this compound is a phosphorodiamidate morpholino oligomer (PMO), a synthetic molecule designed to be resistant to degradation by nucleases.[8][9] This guide provides a detailed examination of its mechanism of action, supported by clinical trial data and experimental protocols.

Core Mechanism of Action: Targeted Exon Skipping

The fundamental principle behind this compound's efficacy is targeted exon skipping to restore the translational reading frame of the DMD gene. The DMD gene is the largest in the human genome, comprising 79 exons. These exons are spliced together after transcription to form the mature messenger RNA (mRNA) that is translated into the dystrophin protein.

In many DMD patients, deletions of one or more exons disrupt the translational reading frame. This "out-of-frame" mutation leads to the introduction of a premature stop codon during protein synthesis, resulting in the production of a truncated and non-functional dystrophin protein.[10]

This compound is an antisense oligonucleotide specifically designed to bind to exon 45 of the dystrophin pre-mRNA.[2][3][8][11] This binding action sterically blocks the splicing machinery from recognizing and including exon 45 in the mature mRNA.[9][11] By forcing the cellular machinery to "skip" this exon, the reading frame of the mRNA is restored.[4] The resulting, slightly shorter mRNA can then be translated into an internally truncated but functional dystrophin protein.[3][7] This shortened protein, akin to that found in individuals with the less severe Becker muscular dystrophy, can correctly localize to the muscle cell membrane (sarcolemma) and restore a degree of muscle function, thereby slowing disease progression.[3][8][12]

Clinical Evidence: The ESSENCE Trial

The approval of this compound was based on interim analysis from the ongoing, global, double-blind, placebo-controlled Phase 3 ESSENCE trial (NCT02500381).[6][13][14] This study was designed to assess the efficacy and safety of this compound in DMD patients with mutations amenable to exon 45 skipping.[13]

Quantitative Data Summary

The interim analysis at 48 weeks demonstrated a statistically significant increase in dystrophin production in patients treated with this compound compared to placebo.[15]

Table 1: Dystrophin Protein Levels (% of Normal) in Muscle Biopsy at Week 48

| Treatment Group | N | Baseline (Mean % of Normal ± SD) | Week 48 (Mean % of Normal ± SD) | Mean Change from Baseline | Between-Group Difference vs. Placebo (p-value) |

| This compound | 27 | 0.93% ± 1.67 | 1.74% ± 1.97 | 0.81% (p < 0.001) | 0.59% (p = 0.004) |

| Placebo | 16 | 0.54% | 0.76% | 0.22% (p = 0.09) | N/A |

Data sourced from clinical trial results reported in multiple publications.[6][12][14]

Table 2: Exon 45 Skipping and Correlation with Dystrophin Production

| Parameter | This compound Group | Placebo Group |

| Increase in Exon 45 Skipping | Statistically Significant (p < 0.001) | Not Significant (p = 0.808) |

| Patient Response Rate | 100% | N/A |

| Correlation (Exon Skipping vs. Dystrophin) | Positive Correlation (Spearman: 0.627, p < 0.001) | N/A |

Data sourced from the ESSENCE trial interim analysis.[6][14][16]

These results provide strong quantitative evidence that this compound effectively induces exon 45 skipping, which translates directly into increased production of the dystrophin protein.[14]

Experimental Protocols

The quantification of exon skipping and dystrophin production in the ESSENCE trial relied on validated molecular biology techniques performed on patient muscle biopsy samples.

Experimental Workflow

Protocol 1: Dystrophin Quantification by Western Blot

The Western blot protocol was essential for quantifying the change in dystrophin protein levels.[3][12]

-

Protein Extraction: Muscle biopsy samples are homogenized and lysed in a buffer containing SDS (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol) to solubilize total protein.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis: A standardized amount of total protein (e.g., 25 µg) is loaded onto a 3-8% Tris-acetate gradient polyacrylamide gel to separate proteins by size.[17][18]

-

Electrotransfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk in TBS-T) to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the C-terminus of dystrophin (e.g., Abcam ab15277).[18] A separate primary antibody for a loading control protein (e.g., α-actinin or pan-actin) is also used for normalization.[18]

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[19]

-

Detection and Quantification: An enhanced chemiluminescence (ECL) substrate is applied, and the resulting signal is captured.[18] Band intensity is quantified using densitometry software (e.g., ImageJ). Dystrophin levels are normalized to the loading control and expressed as a percentage of a normal control sample run on the same gel.[19][20]

Protocol 2: Exon Skipping Quantification by RT-ddPCR

Reverse Transcription Droplet Digital PCR (RT-ddPCR) was used to precisely measure the percentage of mRNA transcripts demonstrating exon 45 skipping.[12][14]

-

RNA Extraction: Total RNA is isolated from muscle biopsy tissue using a standard extraction kit.

-

Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Droplet Digital PCR (ddPCR): The cDNA is partitioned into thousands of nanoliter-sized droplets, with each droplet ideally containing one or zero template molecules. PCR amplification is performed in each droplet using primers and probes specific for both the exon 45-skipped transcript and the total dystrophin transcript.

-

Data Analysis: After amplification, the number of positive (fluorescent) and negative droplets for each target is counted. This allows for absolute quantification of the target and reference transcripts, enabling the calculation of the precise percentage of exon skipping.

Protocol 3: Dystrophin Localization by Immunofluorescence

Immunofluorescence staining was performed to confirm that the newly synthesized, truncated dystrophin protein correctly localized to the sarcolemma, which is crucial for its function.[3][12][14]

-

Sectioning: Frozen muscle biopsy samples are cut into thin sections (e.g., 7 µm) using a cryostat.[18]

-

Fixation and Permeabilization: Sections are fixed and permeabilized to allow antibody access.

-

Blocking: Non-specific binding sites are blocked.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against dystrophin.

-

Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody is applied.

-

Mounting and Imaging: Sections are mounted with an anti-fade reagent and imaged using a confocal or fluorescence microscope. Correct localization is confirmed by observing a clear, continuous fluorescent signal at the periphery of the muscle fibers.[18]

Safety and Pharmacokinetics

In clinical trials, this compound was generally well-tolerated.[12][21][22] The most common adverse reactions reported more frequently than in the placebo group included upper respiratory tract infections, cough, fever, headache, and joint pain.[1][6][16] Although not observed in human studies of this compound, kidney toxicity has been noted in animal studies of some antisense oligonucleotides.[6][8] Therefore, monitoring of renal function is recommended for patients receiving the treatment.[6]

Pharmacokinetic studies show that this compound has an elimination half-life of approximately 3.5 hours and is primarily excreted unchanged in the urine.[9] Plasma exposure increases proportionally with the dose, and no accumulation in plasma was observed with once-weekly dosing.[9][21]

Conclusion

The mechanism of action of this compound is a targeted molecular intervention that uses antisense oligonucleotide technology to correct the genetic reading frame of the DMD gene in patients with amenable mutations. By binding to the pre-mRNA and inducing the skipping of exon 45, it facilitates the production of an internally truncated but functional dystrophin protein. This mechanism is supported by robust, quantitative data from the Phase 3 ESSENCE clinical trial, which demonstrated a significant increase in dystrophin protein levels that correlated strongly with successful exon skipping. The detailed experimental protocols for Western blot, ddPCR, and immunofluorescence provide the validated methodologies used to confirm this therapeutic effect at the molecular level. This compound represents a significant advancement in precision medicine for a specific subset of the Duchenne muscular dystrophy population.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Amondys 45 (this compound) for the Treatment of Duchenne Muscular Dystrophy [clinicaltrialsarena.com]

- 3. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]

- 5. ijsdr.org [ijsdr.org]

- 6. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy | MDPI [mdpi.com]

- 7. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Amondys 45 (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. parentprojectmd.org [parentprojectmd.org]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. AMONDYS 45 (this compound), a Novel Antisense Phosphorodiamidate Morpholino Oligomer: Clinical Considerations for Treatment in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. musculardystrophynews.com [musculardystrophynews.com]

- 14. mdaconference.org [mdaconference.org]

- 15. firstwordpharma.com [firstwordpharma.com]

- 16. neurologylive.com [neurologylive.com]

- 17. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. fda.gov [fda.gov]

- 20. neurology.org [neurology.org]

- 21. Safety, tolerability, and pharmacokinetics of this compound in patients with Duchenne muscular dystrophy amenable to exon 45 skipping: A randomized, double-blind, placebo-controlled, dose-titration trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Safety, tolerability, and pharmacokinetics of this compound in patients with Duchenne muscular dystrophy amenable to exon 45 skipping: A randomized, double‐blind, placebo‐controlled, dose‐titration trial - PMC [pmc.ncbi.nlm.nih.gov]

Casimersen: A Technical Guide to a Phosphorodiamidate Morpholino Oligomer for Duchenne Muscular Dystrophy

An In-depth Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Casimersen, marketed as AMONDYS 45®, is an antisense phosphorodiamidate morpholino oligomer (PMO) developed by Sarepta Therapeutics.[1] It received accelerated approval from the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of Duchenne muscular dystrophy (DMD) in patients with a confirmed mutation of the DMD gene amenable to exon 45 skipping.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its molecular mechanism, chemistry, clinical efficacy, safety profile, and the critical experimental protocols used in its evaluation. It is intended for researchers, scientists, and professionals in the drug development field engaged in the study of rare diseases and oligonucleotide therapeutics.

Introduction to this compound and its Chemical Nature

This compound is a synthetic antisense oligonucleotide belonging to the phosphorodiamidate morpholino oligomer (PMO) chemical class.[4] Unlike naturally occurring nucleic acids, PMOs feature a six-membered morpholino ring in place of the ribofuranosyl ring and are linked by uncharged phosphorodiamidate moieties instead of phosphodiester bonds.[4][5] This unique backbone structure confers several advantageous properties, including high specificity for its target RNA, significant resistance to nuclease degradation, and a favorable safety profile with low toxicity.[1][6] this compound is specifically designed to bind to exon 45 of the dystrophin pre-messenger RNA (pre-mRNA), modulating the splicing process to produce a functional, albeit truncated, dystrophin protein.[7][8]

Mechanism of Action: Targeted Exon Skipping

Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the DMD gene that disrupt the reading frame, leading to the absence of functional dystrophin protein.[9] Dystrophin is crucial for maintaining the structural integrity of muscle fibers.[1]

This compound employs a steric-blocking mechanism.[1] Administered intravenously, it reaches the nucleus of muscle cells and binds with high specificity to a target sequence within exon 45 of the dystrophin pre-mRNA.[7][10] This binding physically obstructs the splicing machinery from recognizing and including exon 45 in the mature messenger RNA (mRNA).[1][8] The exclusion, or "skipping," of exon 45 restores the translational reading frame. This allows for the synthesis of an internally truncated, but largely functional, dystrophin protein, similar to the dystrophin found in the milder form of the disease, Becker muscular dystrophy (BMD).[4]

Clinical Data and Efficacy

The approval of this compound was based on data from the ESSENCE study (NCT02500381), a global, Phase 3, double-blind, placebo-controlled trial.[7][11] The study evaluated the efficacy and safety of this compound in DMD patients with mutations amenable to exon 45 skipping.[12]

Efficacy Results

The primary biological endpoint was the increase in dystrophin production, as measured in muscle biopsies. An interim analysis after 48 weeks of treatment demonstrated a statistically significant increase in dystrophin protein levels in the this compound-treated group compared to baseline and the placebo group.[11][12]

| Parameter | This compound (n=27) | Placebo (n=16) | p-value (vs Baseline) | p-value (vs Placebo) |

| Baseline Dystrophin (% of normal) | 0.93% | 0.54% | N/A | N/A |

| Week 48 Dystrophin (% of normal) | 1.74% | 0.76% | <0.001 | 0.004 (mean change) |

| Mean Change from Baseline | +0.81% | +0.22% | <0.001 | 0.009 |

| Data sourced from the ESSENCE trial interim analysis as reported in multiple sources.[7][11][12] |

Furthermore, a 100% response rate was observed in tested patients for increased exon 45 skipping at the mRNA level, which showed a statistically significant positive correlation with the increase in dystrophin protein. Immunofluorescence staining confirmed the correct localization of the newly produced dystrophin protein to the sarcolemma.[7][12]

Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in DMD patients following once-weekly intravenous infusions.

| PK Parameter | Value (at 30 mg/kg dose) |

| Time to Peak Concentration (Tmax) | ~1 hour (end of infusion)[10] |

| Elimination Half-life (t½) | 3.5 ± 0.4 hours[10] |

| Plasma Clearance (CL) | 180 mL/hr/kg[10] |

| Volume of Distribution (Vd) | 367 mL/kg[13] |

| Plasma Protein Binding | 8.4% to 31.6% (not concentration-dependent)[10] |

| Primary Route of Elimination | Renal (>90% excreted unchanged in urine)[14] |

| Data sourced from clinical trial results and prescribing information.[10][13][14] |

This compound exposure (Cmax and AUC) increases in a dose-proportional manner, with little to no plasma accumulation observed with once-weekly dosing.[15]

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials.[13] The most common adverse reactions are typically mild to moderate in severity.[16]

| Adverse Reaction (≥20% of patients and ≥5% > placebo) | This compound (n=57) | Placebo (n=31) |

| Upper respiratory tract infections | 65% | 55% |

| Cough | 33% | 26% |

| Pyrexia (Fever) | 33% | 23% |

| Headache | 32% | 19% |

| Arthralgia (Joint Pain) | 21% | 10% |

| Oropharyngeal pain (Mouth/Throat Pain) | 21% | 7% |

| Data from the ESSENCE trial.[16][17] |

Although not observed in human clinical trials with this compound, kidney toxicity has been noted in animal studies at high doses and with other antisense oligonucleotides.[16][17] Therefore, monitoring of renal function (serum cystatin C, urine dipstick, and urine protein-to-creatinine ratio) is recommended before and during treatment.[17]

Experimental Protocols

The evaluation of this compound relies on a suite of specialized analytical techniques to confirm its chemical properties, mechanism of action, and biological effect.

References

- 1. benchchem.com [benchchem.com]

- 2. mdaconference.org [mdaconference.org]

- 3. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lcms.cz [lcms.cz]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diagnosing Muscular Dystrophies: Comparison of Techniques and Their Cost Effectiveness: A Multi-institutional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Dystrophin in Human Muscle Biopsies by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. parentprojectmd.org [parentprojectmd.org]

- 12. mdaconference.org [mdaconference.org]

- 13. Safety, tolerability, and pharmacokinetics of this compound in patients with Duchenne muscular dystrophy amenable to exon 45 skipping: A randomized, double‐blind, placebo‐controlled, dose‐titration trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ijsdr.org [ijsdr.org]

- 16. myobase.org [myobase.org]

- 17. Amondys 45 (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

The Molecular Target of Casimersen: A Technical Guide to Exon 45 Skipping in Duchenne Muscular Dystrophy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casimersen (marketed as AMONDYS 45™) is an antisense phosphorodiamidate morpholino oligomer (PMO) designed for the treatment of Duchenne muscular dystrophy (DMD) in patients with genetic mutations amenable to exon 45 skipping.[1][2] This technical guide provides an in-depth overview of the molecular mechanism of this compound, focusing on its specific interaction with the dystrophin (DMD) pre-mRNA to induce exon 45 skipping. The document details the molecular target, presents quantitative data from clinical trials, outlines key experimental protocols for efficacy assessment, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Duchenne Muscular Dystrophy and Exon Skipping

Duchenne muscular dystrophy is a severe, X-linked recessive neuromuscular disorder caused by mutations in the DMD gene, which encodes the dystrophin protein.[2] Dystrophin is a critical component of the dystrophin-associated protein complex (DAPC), which provides structural stability to muscle fibers. Mutations that disrupt the open reading frame of the DMD gene lead to the absence of functional dystrophin, resulting in progressive muscle degeneration.

Exon skipping is a therapeutic strategy that utilizes antisense oligonucleotides (ASOs) to bind to specific sequences within a pre-mRNA transcript. This binding sterically hinders the splicing machinery, causing the targeted exon to be excluded from the final mature mRNA.[2] For certain DMD mutations, skipping a specific exon can restore the reading frame, leading to the production of a truncated but still functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy.

This compound: The Molecular Target and Mechanism of Action

This compound is a synthetic antisense oligonucleotide with a phosphorodiamidate morpholino oligomer (PMO) backbone.[3] This modification confers resistance to nucleases and reduces off-target effects compared to other ASO chemistries.

Molecular Target: The specific molecular target of this compound is a sequence within exon 45 of the human dystrophin pre-mRNA.[4]

Sequence: The 22-base sequence of this compound is 5'-CAATGCCATCCTGGAGTTCCTG-3'.[5] This sequence is complementary to a target region within exon 45 of the DMD pre-mRNA.[6]

Mechanism of Action: this compound binds to its target sequence on the DMD pre-mRNA, physically blocking the access of splicing factors to the exon.[2] This prevents the inclusion of exon 45 in the mature mRNA, a process known as exon skipping. The resulting mRNA, lacking exon 45, restores the reading frame in patients with amenable mutations, allowing for the translation of a shorter but functional dystrophin protein.[3]

Caption: Molecular mechanism of this compound in mediating exon 45 skipping.

Quantitative Data from Clinical Trials

The efficacy of this compound in promoting exon 45 skipping and restoring dystrophin production has been evaluated in clinical trials, most notably the ESSENCE trial (NCT02500381).[7][8]

Table 1: Dystrophin Protein Levels in the ESSENCE Trial (Interim Analysis at 48 Weeks)

| Treatment Group | Baseline Dystrophin Level (% of normal) | Week 48 Dystrophin Level (% of normal) | Mean Change from Baseline (%) | p-value (vs. Baseline) | Between-Group Difference (vs. Placebo) (%) | p-value (vs. Placebo) |

| This compound (n=27) | 0.93 | 1.74 | 0.81 | <0.001 | 0.59 | 0.004 |

| Placebo (n=16) | 0.54 | 0.76 | 0.22 | 0.09 | - | - |

| Data from interim analysis of the ESSENCE trial.[3] |

Table 2: Exon 45 Skipping in the ESSENCE Trial (Interim Analysis at 48 Weeks)

| Treatment Group | Exon 45 Skipping vs. Baseline | p-value | Correlation with Dystrophin Production (Spearman Rank) | p-value |

| This compound (n=27) | Significant Increase | <0.001 | 0.627 | <0.001 |

| Placebo (n=16) | No Significant Increase | 0.808 | - | - |

| Data from interim analysis of the ESSENCE trial.[3][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the efficacy of this compound.

Quantification of Exon 45 Skipping by RT-PCR

Objective: To quantify the percentage of DMD transcripts lacking exon 45 following treatment with this compound.

Methodology:

-

RNA Extraction: Total RNA is isolated from muscle biopsy samples using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

-

Reverse Transcription (RT): First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random hexamer primers.

-

Quantitative PCR (qPCR): A TaqMan-based qPCR assay is employed to specifically quantify the amount of total DMD transcript and the exon 45-skipped transcript.

-

Total DMD Transcript Assay: A primer-probe set is designed to amplify a region of the DMD transcript that is not affected by exon 45 skipping (e.g., a region within a constitutively expressed exon).

-

Exon 45 Skipped Transcript Assay: A primer-probe set is designed to span the junction of exon 44 and exon 46, which is only present in the exon 45-skipped transcript.

-

Reference Gene: A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization.

-

-

Data Analysis: The relative quantification of the exon 45-skipped transcript is calculated using the ΔΔCt method, normalized to the total DMD transcript and the reference gene.

Caption: Workflow for quantifying exon 45 skipping by RT-PCR.

Quantification of Dystrophin Protein by Western Blot

Objective: To quantify the amount of dystrophin protein in muscle biopsy samples.

Methodology:

-

Protein Extraction: Muscle biopsy tissue is homogenized in a lysis buffer containing protease inhibitors to extract total protein. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: A specified amount of total protein (e.g., 30-50 µg) is denatured and separated by size on a large-format sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). Due to the large size of dystrophin (~427 kDa), a low percentage acrylamide (B121943) gel (e.g., 3-8% gradient gel) is used.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the C-terminus of dystrophin (e.g., rabbit anti-dystrophin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

-

Detection: The dystrophin protein band is visualized using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.

-

Quantification: The intensity of the dystrophin band is quantified using densitometry software and normalized to a loading control protein (e.g., α-actinin or vinculin). The amount of dystrophin is expressed as a percentage of a healthy control sample.

In Vitro Splicing Assay

Objective: To demonstrate the ability of this compound to induce exon 45 skipping in a cell-free system.

Methodology:

-

Minigene Construct: A minigene plasmid is constructed containing exon 45 of the DMD gene flanked by its natural intronic sequences. The construct is placed under the control of a viral promoter (e.g., T7 or SP6) for in vitro transcription.

-

In Vitro Transcription: The minigene is linearized and used as a template for in vitro transcription to generate radiolabeled pre-mRNA. This is typically done in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).

-

In Vitro Splicing Reaction: The radiolabeled pre-mRNA is incubated with a HeLa cell nuclear extract, which contains the necessary splicing factors. The reaction is performed in the presence and absence of this compound at varying concentrations.

-

RNA Analysis: After the splicing reaction, RNA is extracted and analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography. The migration pattern of the RNA will reveal the unspliced pre-mRNA, the normally spliced mRNA containing exon 45, and the exon 45-skipped mRNA.

-

Quantification: The intensity of the bands corresponding to the different RNA species is quantified to determine the percentage of exon skipping.

Caption: Workflow for the in vitro splicing assay.

Downstream Consequences of Exon 45 Skipping

The successful skipping of exon 45 and subsequent production of a truncated dystrophin protein leads to the partial restoration of the dystrophin-associated protein complex (DAPC) at the sarcolemma.

Caption: Downstream molecular consequences of this compound-induced exon 45 skipping.

This restoration of the DAPC is believed to improve the structural integrity of muscle fibers, thereby slowing the progressive muscle damage that is characteristic of DMD.

Conclusion

This compound represents a targeted therapeutic approach for a specific subset of the Duchenne muscular dystrophy patient population. Its mechanism of action, centered on the precise binding to exon 45 of the DMD pre-mRNA to induce exon skipping, is well-defined. The quantitative data from clinical trials demonstrate its ability to increase the production of a truncated, functional dystrophin protein. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of future exon-skipping therapies. As research progresses, a deeper understanding of the long-term clinical benefits and the nuances of individual patient responses will be crucial for optimizing the therapeutic potential of this class of drugs.

References

- 1. musculardystrophynews.com [musculardystrophynews.com]

- 2. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ClinPGx [clinpgx.org]

- 5. How to find the sequence of this compound? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mdaconference.org [mdaconference.org]

- 8. parentprojectmd.org [parentprojectmd.org]

The Effect of Casimersen on Dystrophin Protein Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration and weakness.[1] Casimersen (marketed as AMONDYS 45™) is an antisense oligonucleotide of the phosphorodiamidate morpholino oligomer (PMO) subclass, designed to treat DMD in patients with genetic mutations amenable to exon 45 skipping.[2][3][4] This therapeutic approach aims to restore the reading frame of the dystrophin pre-mRNA, allowing for the production of a truncated, yet functional, dystrophin protein.[1][5] This technical guide provides an in-depth overview of the core mechanism of this compound and its quantifiable effects on dystrophin protein production, based on key clinical trial data.

Mechanism of Action: Exon Skipping

This compound's mechanism of action is centered on the principle of exon skipping.[1][5] In patients with specific mutations in the DMD gene, the translational reading frame is disrupted, leading to a premature stop codon and the absence of dystrophin production. This compound is designed to bind to exon 45 of the dystrophin pre-messenger RNA (pre-mRNA).[4][6][7] This binding sterically blocks the splicing machinery from including exon 45 in the mature messenger RNA (mRNA). The exclusion, or "skipping," of exon 45 restores the reading frame, enabling the translation of an internally truncated but partially functional dystrophin protein.[3][8] This restored dystrophin is then localized to the sarcolemma, the muscle cell membrane, where it can perform its crucial structural role.[2]

Quantitative Effects on Dystrophin Production

The efficacy of this compound in restoring dystrophin production has been evaluated in clinical trials, most notably the Phase 3 ESSENCE trial (NCT02500381).[2][9] The primary methods for quantifying dystrophin protein levels in these trials were Western blot and immunofluorescence on muscle biopsy samples.

Dystrophin Protein Levels by Western Blot

Western blot analysis provides a quantitative measure of the total amount of dystrophin protein in a muscle tissue sample. In the ESSENCE trial, treatment with this compound resulted in a statistically significant increase in dystrophin protein levels compared to both baseline and placebo.

| Treatment Group | N | Baseline Dystrophin (% of normal) | Week 48 Dystrophin (% of normal) | Mean Change from Baseline | p-value (vs. Baseline) |

| This compound (30 mg/kg) | 27 | 0.93% | 1.74% | 0.81% | <0.001 |

| Placebo | 16 | 0.54% | 0.76% | 0.22% | 0.09 |

| Between-Group Difference | 0.59% | 0.004 |

Table 1: Dystrophin Protein Levels as Measured by Western Blot in the ESSENCE Trial.[2][9]

Dystrophin-Positive Fibers by Immunofluorescence

Immunofluorescence staining is used to visualize the localization of dystrophin at the sarcolemma and to quantify the percentage of muscle fibers expressing the protein. The ESSENCE trial demonstrated that this compound treatment led to correct localization of the restored dystrophin to the sarcolemma.

| Treatment Group | N | Mean % Dystrophin-Positive Fibers (Baseline) | Mean % Dystrophin-Positive Fibers (Week 48) |

| This compound (30 mg/kg) | 27 | 6.46% | 15.26% |

| Placebo | 16 | Not Reported | Not Reported |

Table 2: Percentage of Dystrophin-Positive Fibers Measured by Immunofluorescence in the ESSENCE Trial.

Exon Skipping Quantification

The direct molecular effect of this compound, the skipping of exon 45, was quantified using droplet digital PCR (ddPCR). This highly sensitive method allows for the absolute quantification of mRNA transcripts.

| Treatment Group | N | Change in Exon 45 Skipping from Baseline | p-value (vs. Baseline) |

| This compound (30 mg/kg) | 27 | Statistically significant increase | <0.001 |

| Placebo | 16 | No significant increase | 0.808 |

Table 3: Exon 45 Skipping as Measured by Droplet Digital PCR in the ESSENCE Trial.[9]

A positive correlation was observed between the level of exon 45 skipping and the amount of dystrophin protein produced, confirming the drug's mechanism of action.[9]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate quantification of dystrophin. The following sections outline the key experimental protocols used in the evaluation of this compound.

Muscle Biopsy

Muscle biopsy samples are the primary source of tissue for dystrophin analysis. In the ESSENCE trial, muscle biopsies were taken at baseline and at week 48.[3]

Western Blot for Dystrophin Quantification

Western blotting is a widely used technique to separate and identify proteins. For dystrophin, which is a large protein, this method requires specific protocols.

Methodology Overview:

-

Protein Extraction: Total protein is extracted from frozen muscle biopsy sections using a lysis buffer.

-

Protein Quantification: The total protein concentration of the lysate is determined.

-

Gel Electrophoresis: A specific amount of protein (e.g., 25 µg) is loaded onto a Tris-acetate polyacrylamide gel (e.g., 3-8%) for size-based separation.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to dystrophin (e.g., Abcam ab15277).

-

The membrane is washed and then incubated with a secondary antibody conjugated to a detection enzyme or fluorophore.

-

-

Signal Detection and Quantification: The signal from the dystrophin band is detected and quantified using imaging software (e.g., ImageJ or Odyssey). Data is normalized to a loading control protein (e.g., α-actinin) and expressed as a percentage of a normal control sample.

Immunohistochemistry for Dystrophin Localization

Immunohistochemistry (IHC) or immunofluorescence (IF) is used to visualize the presence and subcellular localization of dystrophin within muscle fibers.

Methodology Overview:

-

Sectioning: Thin sections (e.g., 7 µm) of frozen muscle tissue are cut using a cryostat and mounted on slides.

-

Fixation and Permeabilization: Sections are fixed and permeabilized to allow antibody access.

-

Blocking: Non-specific binding sites are blocked.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody against dystrophin.

-

Secondary Antibody Incubation: After washing, slides are incubated with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Nuclei may be counterstained (e.g., with DAPI), and slides are mounted with an anti-fade medium.

-

Imaging and Analysis: Images are captured using a fluorescence microscope. The percentage of dystrophin-positive fibers and the intensity of staining at the sarcolemma are quantified. Standardized methods like the Arechavala or Taylor methods are often employed for quantification.

Droplet Digital PCR (ddPCR) for Exon Skipping

ddPCR is a highly precise method for absolute quantification of nucleic acids. It is used to measure the level of exon skipping in mRNA transcripts.

Methodology Overview:

-

RNA Extraction: Total RNA is extracted from muscle biopsy samples.

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

ddPCR Reaction Setup: The ddPCR reaction mix is prepared with the cDNA template, primers, and probes specific for the skipped and un-skipped dystrophin transcripts.

-

Droplet Generation: The reaction mix is partitioned into thousands of nanoliter-sized droplets.

-

PCR Amplification: PCR is performed on the droplets.

-

Droplet Reading: The fluorescence of each droplet is measured to determine the number of positive (containing the target sequence) and negative droplets.

-

Data Analysis: The absolute copy number of the target and reference transcripts is calculated using Poisson statistics, allowing for the determination of the percentage of exon skipping.

Conclusion

This compound effectively induces exon 45 skipping of the dystrophin pre-mRNA, leading to a statistically significant increase in the production of a truncated, yet functional, dystrophin protein in patients with amenable DMD mutations. The quantitative data from the ESSENCE trial, obtained through rigorous and standardized experimental protocols, provides strong evidence for the biochemical efficacy of this compound. This guide serves as a technical resource for understanding the core mechanism and the analytical methods used to evaluate the impact of this important therapeutic agent. Continued research and long-term clinical data will further elucidate the clinical benefits derived from this restoration of dystrophin.

References

- 1. d-nb.info [d-nb.info]

- 2. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. researchgate.net [researchgate.net]

- 5. neurology.org [neurology.org]

- 6. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies [ouci.dntb.gov.ua]

- 9. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]

The Role of Casimersen in Restoring the Duchenne Muscular Dystrophy (DMD) Reading Frame: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duchenne muscular dystrophy (DMD) is a fatal X-linked recessive disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. Casimersen (AMONDYS 45™), an antisense phosphorodiamidate morpholino oligomer, represents a targeted therapeutic strategy for DMD patients with genetic mutations amenable to exon 45 skipping. By binding to the pre-mRNA of the DMD gene, this compound modulates splicing to exclude exon 45, thereby restoring the translational reading frame and enabling the production of a truncated, yet functional, dystrophin protein. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from clinical trials, detailed experimental protocols for assessing its efficacy, and visualizations of the underlying molecular processes.

Introduction to Duchenne Muscular Dystrophy and the Rationale for Exon Skipping

Duchenne muscular dystrophy is caused by mutations in the DMD gene, which encodes the dystrophin protein. Dystrophin is a critical component of the dystrophin-associated protein complex (DAPC), which provides structural stability to the sarcolemma of muscle fibers.[1] Mutations that disrupt the open reading frame of the DMD gene, such as out-of-frame deletions, lead to the premature termination of protein translation and the absence of functional dystrophin.[2] This results in sarcolemmal instability, increased susceptibility to contraction-induced injury, and a cascade of pathological events including inflammation, fibrosis, and ultimately muscle fiber death.[3]

In contrast, Becker muscular dystrophy (BMD), a milder form of dystrophinopathy, is typically caused by in-frame deletions in the DMD gene, resulting in the production of a shortened but partially functional dystrophin protein.[2] The therapeutic strategy of exon skipping aims to convert a severe DMD phenotype into a milder BMD-like phenotype by using antisense oligonucleotides (ASOs) to modulate pre-mRNA splicing.[4][5] These ASOs bind to specific sequences within a target exon, sterically hindering the splicing machinery and causing the exon to be "skipped" or excluded from the mature mRNA.[6][7] For patients with specific out-of-frame deletions, skipping an adjacent exon can restore the reading frame, allowing for the translation of an internally truncated but functional dystrophin protein.[4] Approximately 8% of DMD patients have mutations that are amenable to exon 45 skipping.[7]

This compound: A Phosphorodiamidate Morpholino Oligomer Targeting Exon 45

This compound is a phosphorodiamidate morpholino oligomer (PMO), a synthetic antisense oligonucleotide designed to be resistant to nuclease degradation and have a neutral charge, which is thought to contribute to its safety profile.[2] It is specifically designed to bind to the pre-mRNA of the human DMD gene at exon 45, thereby inducing its exclusion during splicing.[6] This targeted exon skipping restores the reading frame for patients with amenable mutations, leading to the production of a truncated dystrophin protein.[3]

Mechanism of Action

The mechanism of this compound in restoring the dystrophin reading frame is a multi-step process that occurs within the nucleus of muscle cells.

dot

Caption: Mechanism of Action of this compound.

Clinical Efficacy of this compound: Quantitative Data from the ESSENCE Trial

The efficacy of this compound was evaluated in the ESSENCE trial (NCT02500381), a global, randomized, double-blind, placebo-controlled Phase 3 study.[8][9] An interim analysis of this study provided key data on the ability of this compound to induce exon skipping and increase dystrophin protein levels in patients with DMD amenable to exon 45 skipping.[10]

Dystrophin Protein Expression

Muscle biopsies were taken at baseline and at week 48 to assess the change in dystrophin protein levels. Quantification was performed using Western blot analysis.

| Parameter | Placebo (n=16) | This compound (n=27) |

| Baseline Mean Dystrophin (% of normal) | 0.925% | 0.93% |

| Week 48 Mean Dystrophin (% of normal) | Not reported | 1.74% |

| Mean Change from Baseline | Not reported | +0.81% |

| Mean Difference vs. Placebo (p-value) | - | 0.59% (p=0.004) |

Data sourced from references[3][10][11][12].

Exon 45 Skipping

The level of exon 45 skipping in the DMD mRNA was quantified using droplet digital PCR (ddPCR).

| Parameter | Placebo (n=16) | This compound (n=27) |

| Change in Exon 45 Skipping from Baseline (p-value) | Not significant (p=0.808) | Significant (p<0.001) |

Data sourced from references[3][10].

Experimental Protocols

The following sections detail the methodologies for the key experiments used to assess the efficacy of this compound.

Western Blot for Dystrophin Quantification

This protocol is a synthesis of standard methods for dystrophin quantification in muscle biopsies.[7][13][14][15]

1. Sample Preparation:

-

Muscle biopsy samples are snap-frozen in liquid nitrogen-cooled isopentane (B150273) and stored at -80°C.

-

For protein extraction, a small piece of frozen tissue is weighed and homogenized in a lysis buffer (e.g., 4.4 mM Tris, 9% sodium dodecyl sulfate, 4% glycerol, 5% β-mercaptoethanol) containing protease inhibitors.[13]

-

The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the total protein extract is collected.

-

Protein concentration is determined using a standard protein assay (e.g., BCA assay).

2. Gel Electrophoresis:

-

25 µg of total protein per sample is loaded onto a large format 3-8% Tris-acetate gradient polyacrylamide gel, which is suitable for resolving high molecular weight proteins like dystrophin.[7][13]

-

A standard curve is prepared by serially diluting a normal control muscle lysate into a DMD patient lysate to ensure equal total protein loading across the standard curve points.[14]

-

The gel is run until adequate separation of proteins is achieved.

3. Protein Transfer:

-

Proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a wet transfer system.

4. Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 [TBS-T]).

-

The membrane is incubated overnight at 4°C with a primary antibody against dystrophin (e.g., Abcam ab15277 at a 1:400 dilution).[16]

-

The membrane is washed multiple times with TBS-T.

-

The membrane is then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

For normalization, the membrane is co-incubated or subsequently probed with a primary antibody against a loading control protein such as α-actinin (1:3000 dilution for 1 hour).[16]

5. Detection and Quantification:

-

The membrane is incubated with an enhanced chemiluminescence (ECL) substrate.

-

The signal is captured using a chemiluminescence imaging system.

-

The intensity of the dystrophin and loading control bands is quantified using image analysis software (e.g., ImageJ or Odyssey software).[16]

-

Dystrophin levels in patient samples are calculated relative to the normal control samples on the same blot after normalization to the loading control.

dot

Caption: Western Blot Workflow for Dystrophin.

Droplet Digital PCR (ddPCR) for Exon Skipping Quantification

This protocol is based on established methods for quantifying exon skipping in DMD.[2][11][12]

1. RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from muscle biopsy samples using a standard RNA isolation kit.

-

The quality and quantity of the extracted RNA are assessed.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random hexamer primers.

2. ddPCR Reaction Setup:

-

The ddPCR reaction mixture is prepared containing cDNA template, ddPCR Supermix for Probes (No dUTP), and TaqMan primer/probe sets.

-

Two separate TaqMan assays are used:

-

An assay to detect the transcript with the skipped exon (e.g., a probe spanning the exon 44-46 junction for exon 45 skipping).

-

An assay to detect a reference transcript that is not affected by the skipping event (e.g., a probe for a constitutive exon junction).

-

-

The reaction mixture is loaded into a droplet generator cartridge along with droplet generation oil.

3. Droplet Generation:

-

The cartridge is placed in a droplet generator, which partitions the reaction mixture into thousands of nanoliter-sized droplets. Each droplet contains a limited number of template molecules.

4. PCR Amplification:

-

The droplets are transferred to a 96-well PCR plate and sealed.

-

The plate is placed in a thermal cycler, and PCR amplification is performed to endpoint. A typical thermal cycling protocol would be:

-

Enzyme activation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Enzyme deactivation: 98°C for 10 minutes.

-

5. Droplet Reading and Data Analysis:

-

After PCR, the plate is loaded into a droplet reader.

-

The reader analyzes each droplet for fluorescence, classifying it as either positive (containing the target sequence) or negative.

-

The software uses Poisson statistics to calculate the absolute concentration of the target and reference transcripts in copies per microliter.

-

The percentage of exon skipping is calculated as: (concentration of skipped transcript / (concentration of skipped transcript + concentration of reference transcript)) * 100.

dot

Caption: ddPCR Workflow for Exon Skipping.

Immunohistochemistry for Dystrophin Localization

This protocol provides a general framework for dystrophin immunohistochemistry on muscle sections.[5][17][18][19][20]

1. Sectioning:

-

Frozen muscle biopsy samples are sectioned at 5-10 µm thickness using a cryostat and mounted on slides.

2. Fixation and Permeabilization:

-

Sections are typically fixed with cold acetone (B3395972) or paraformaldehyde.

-

Permeabilization with a detergent like Triton X-100 may be performed if necessary.

3. Blocking:

-

Sections are incubated with a blocking solution (e.g., 5% normal goat serum in phosphate-buffered saline [PBS]) to prevent non-specific antibody binding.

4. Primary Antibody Incubation:

-

Sections are incubated with a primary antibody against dystrophin (e.g., a monoclonal antibody such as DYS-2) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

5. Secondary Antibody Incubation:

-

After washing with PBS, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) for 1 hour at room temperature in the dark.

6. Counterstaining and Mounting:

-

Sections are washed and may be counterstained with a nuclear stain like DAPI.

-

A coverslip is mounted using an anti-fade mounting medium.

7. Imaging:

-

Slides are visualized using a fluorescence microscope, and images are captured to assess the presence and correct sarcolemmal localization of the dystrophin protein.

Conclusion

This compound represents a significant advancement in the targeted treatment of Duchenne muscular dystrophy for patients with mutations amenable to exon 45 skipping. The clinical data from the ESSENCE trial provide clear evidence that this compound effectively induces exon 45 skipping, leading to a statistically significant increase in the production of a truncated dystrophin protein. The methodologies outlined in this guide for quantifying dystrophin protein and exon skipping are crucial for the continued development and evaluation of this and other exon-skipping therapies. While the increase in dystrophin levels is modest, it offers the potential to slow disease progression and improve the quality of life for this subset of DMD patients. Further long-term studies are ongoing to fully establish the clinical benefit of this compound.[19]

References

- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 2. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]

- 3. Exon 51 Skipping Quantification by Digital Droplet PCR in del52hDMD/mdx Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. neurology.org [neurology.org]

- 8. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. parentprojectmd.org [parentprojectmd.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]

- 12. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neurology.org [neurology.org]

- 15. d-nb.info [d-nb.info]

- 16. files.providernews.anthem.com [files.providernews.anthem.com]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Immunohistochemical staining of dystrophin on formalin-fixed paraffin-embedded sections in Duchenne/Becker muscular dystrophy and manifesting carriers of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Immunohistochemistry of sarcolemmal membrane-associated proteins in formalin-fixed and paraffin-embedded skeletal muscle tissue: a promising tool for the diagnostic evaluation of common muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples | PLOS One [journals.plos.org]

Preclinical Profile of Casimersen for Duchenne Muscular Dystrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies conducted on Casimersen, an antisense oligonucleotide of the phosphorodiamidate morpholino oligomer (PMO) class, for the treatment of Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 45 skipping.

Mechanism of Action

This compound is designed to bind to exon 45 of the dystrophin pre-mRNA, modulating the splicing process to exclude this exon from the mature mRNA.[1][2] This targeted exon skipping restores the reading frame of the dystrophin gene, enabling the production of an internally truncated, yet functional, dystrophin protein.[1][2] This therapeutic approach aims to convert a severe Duchenne phenotype into a milder Becker-like phenotype.

Preclinical Efficacy

The pharmacological activity of this compound was primarily evaluated in vitro using human cells, as its sequence is human-specific. Efficacy studies for similar exon 45 skipping PMOs have been conducted in humanized mouse models, such as the del44hDMD/mdx mouse, which carries a human DMD transgene with a deletion in exon 44, making it amenable to exon 45 skipping.[3][4]

Quantitative Efficacy Data

The following table summarizes representative preclinical efficacy data for an exon 45 skipping PMO in a humanized mouse model.

| Animal Model | Treatment | Dose | Duration | Outcome Measure | Result | Reference |

| del44hDMD/mdx mice | EEV-PMO-45 (IV) | 10 mg/kg | Single dose | Human exon 45 skipping (Gastrocnemius) | ~20% | [3] |

| del44hDMD/mdx mice | EEV-PMO-45 (IV) | 30 mg/kg | Single dose | Human exon 45 skipping (Gastrocnemius) | ~40% | [3] |

| del44hDMD/mdx mice | EEV-PMO-45 (IV) | 10 mg/kg | Single dose | Dystrophin Protein (% of normal) | ~10% | [3] |

| del44hDMD/mdx mice | EEV-PMO-45 (IV) | 30 mg/kg | Single dose | Dystrophin Protein (% of normal) | ~25% | [3] |

Experimental Protocols

Animal Models

Preclinical efficacy studies for human-specific antisense oligonucleotides like this compound utilize humanized mouse models. A relevant model is the del44hDMD/mdx mouse . This mouse has the mdx background (lacking mouse dystrophin) and carries a human DMD transgene with a deletion of exon 44, making it responsive to exon 45 skipping therapies.[3][4]

Drug Administration

For in vivo preclinical studies, this compound or similar PMOs are typically administered via intravenous (IV) injection.[3] The formulation would be a sterile, preservative-free aqueous solution. Dosing regimens in preclinical models have varied, including single doses to assess initial efficacy and multi-dose studies to evaluate long-term effects and safety.[3][5]

Efficacy Assessment

1. RT-PCR for Exon Skipping Quantification:

-

Objective: To quantify the percentage of dystrophin mRNA transcripts that have successfully skipped exon 45.

-

Protocol:

-

Total RNA is extracted from muscle tissue (e.g., gastrocnemius, diaphragm, heart) using standard methods (e.g., TRIzol reagent).

-

cDNA is synthesized from the RNA template using reverse transcriptase.

-

A nested or semi-nested PCR approach is often employed for dystrophin due to its large transcript size.

-

First PCR: Amplifies a larger region of the dystrophin cDNA spanning several exons, including exon 45.

-

Second (Nested) PCR: Uses the product of the first PCR as a template to amplify a smaller region specifically around exon 45. This increases specificity and yield.

-

-

PCR products are analyzed using methods such as agarose (B213101) gel electrophoresis, capillary electrophoresis (e.g., Agilent Bioanalyzer), or digital droplet PCR (ddPCR) for more precise quantification.[6][7]

-

The percentage of exon skipping is calculated as the intensity of the skipped band divided by the sum of the intensities of both the skipped and unskipped bands.

-

2. Western Blot for Dystrophin Protein Quantification:

-

Objective: To measure the amount of restored dystrophin protein in muscle tissue.

-

Protocol:

-

Total protein is extracted from muscle tissue homogenates in a lysis buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol).[8]

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

A standardized amount of protein (e.g., 25 µg) is loaded onto a low-percentage polyacrylamide gel (e.g., 3-8% Tris-acetate) for optimal separation of the large dystrophin protein.[8][9]

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for the C-terminus of dystrophin (e.g., Abcam ab15277).[8][9]

-

A loading control, such as α-actinin or vinculin, is also probed to normalize for protein loading.

-

The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software (e.g., ImageJ). Dystrophin levels are expressed as a percentage of the level in a healthy control sample.[9]

-

Preclinical Safety and Toxicology

Extensive nonclinical toxicology and safety pharmacology studies were conducted for this compound in mice, rats, and cynomolgus monkeys.

General Toxicology

The primary target organ for toxicity identified in all nonclinical studies was the kidney.[10]

| Species | Route of Administration | Dosing Regimen | Duration | Key Findings | Reference |

| Male Mouse | Intravenous | 0, 12, 120, 960 mg/kg/week | 12 weeks | Renal tubular basophilia and microvacuolation at the highest dose. | |

| Male Mouse | Subcutaneous | 0, 300, 600, 960 mg/kg/week | 26 weeks | Renal tubular degeneration/regeneration at all doses. | |

| Juvenile Male Rat | Intravenous | 0, 100, 300, 900 mg/kg/week | 10 weeks | Renal tubular degeneration or necrosis at the highest dose. | [11] |

| Cynomolgus Monkey | Intravenous | 0, 5, 40, 320 mg/kg/week | 12 weeks | Complement activation and kidney histopathology. | |

| Cynomolgus Monkey | Intravenous | 0, 80, 320, 640 mg/kg/week | 39 weeks | Kidney histopathology. |

Safety Pharmacology and Other Studies

-

Cardiovascular and Respiratory: No adverse effects on cardiovascular or respiratory function were noted in safety pharmacology studies.

-

Genetic Toxicology: this compound was negative in a standard battery of in vitro and in vivo genetic toxicology assays.

-

Reproductive and Developmental Toxicology: These studies were not required due to the intended patient population. No effects were observed on the male reproductive system in general toxicology studies.[11]

Pharmacokinetics

| Parameter | Value | Species/System | Reference |

| Plasma Clearance | 180 mL/hr/kg (at 30 mg/kg) | Human (DMD patients) | [2][11] |

| Elimination Half-life (t½) | 3.5 hours (SD 0.4 hours) | Human (DMD patients) | [2] |

| Protein Binding | Low (<37%) | Animal and Human Plasma | |

| Metabolism | Metabolically stable | Human hepatic microsomes | [2] |

| Excretion | >90% excreted unchanged in urine | Human | [2][11] |

Downstream Cellular Consequences of Dystrophin Restoration

The absence of dystrophin leads to a cascade of pathological events in muscle cells.[1] Restoration of a functional, albeit truncated, dystrophin protein by this compound is intended to mitigate these downstream effects.

The restoration of dystrophin is expected to re-establish the link between the internal cytoskeleton and the extracellular matrix, thereby stabilizing the sarcolemma.[12] This stabilization reduces contraction-induced muscle damage, mitigates the downstream pathological cascade including abnormal calcium influx, inflammation, and fibrosis, and ultimately aims to preserve muscle function.[13]

References

- 1. Cellular pathogenesis of Duchenne muscular dystrophy: progressive myofibre degeneration, chronic inflammation, reactive myofibrosis and satellite cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. assets.entradatx.com [assets.entradatx.com]

- 4. assets.entradatx.com [assets.entradatx.com]

- 5. Long-Term Efficacy of Systemic Multiexon Skipping Targeting Dystrophin Exons 45–55 With a Cocktail of Vivo-Morpholinos in Mdx52 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Challenges of Assessing Exon 53 Skipping of the Human DMD Transcript with Locked Nucleic Acid-Modified Antisense Oligonucleotides in a Mouse Model for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Dystrophin Complex: structure, function and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oaepublish.com [oaepublish.com]

Casimersen's Impact on Muscle Cell Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Casimersen's effect on muscle cell integrity in patients with Duchenne muscular dystrophy (DMD) amenable to exon 45 skipping. It details the molecular mechanisms, summarizes key quantitative data from clinical trials, provides comprehensive experimental protocols for assessing treatment efficacy, and visualizes the critical biological pathways and experimental workflows.

Introduction: The Challenge of Duchenne Muscular Dystrophy and the Role of Dystrophin

Duchenne muscular dystrophy is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness.[1] It is caused by mutations in the DMD gene that prevent the production of functional dystrophin protein.[2] Dystrophin is a critical structural protein in muscle cells, acting as a molecular anchor that connects the internal actin cytoskeleton to the extracellular matrix through a multi-protein assembly known as the Dystrophin-Associated Protein Complex (DAPC). This connection is vital for maintaining the structural integrity of the sarcolemma (muscle cell membrane) during the cycles of muscle contraction and relaxation.[2] The absence of functional dystrophin leads to the disassembly of the DAPC, rendering muscle cells susceptible to mechanical stress, damage, and eventual necrosis.[3]

Mechanism of Action: this compound-Mediated Exon Skipping

This compound (brand name AMONDYS 45™) is an antisense oligonucleotide of the phosphorodiamidate morpholino oligomer (PMO) subclass.[4] It is designed to treat DMD patients with genetic mutations amenable to exon 45 skipping.[4][5] this compound works by binding to a specific sequence within exon 45 of the dystrophin pre-mRNA during transcription. This binding sterically hinders the splicing machinery from including exon 45 in the mature mRNA transcript.[2][5] The resulting mRNA, now lacking exon 45, restores the reading frame, allowing for the translation of a truncated but partially functional dystrophin protein.[2][4] This newly synthesized, shorter dystrophin protein can then integrate into the sarcolemma, partially restoring the DAPC and, consequently, muscle cell integrity.

Impact on the Dystrophin-Associated Protein Complex (DAPC) and Muscle Cell Integrity

The truncated dystrophin produced following this compound treatment, although shorter, retains the crucial N-terminal actin-binding domain and the C-terminal domain that binds to β-dystroglycan. This allows the restored dystrophin to re-establish the link between the cytoskeleton and the DAPC at the sarcolemma. While not a complete restoration of the native DAPC, the re-formation of this complex with the truncated dystrophin enhances the structural integrity of the muscle cell membrane, protecting it from contraction-induced injury.

Quantitative Data from Clinical Trials

The efficacy of this compound in increasing dystrophin production was evaluated in the ESSENCE trial (NCT02500381), a double-blind, placebo-controlled study.[6][7] The following tables summarize the key quantitative findings from the interim analysis of this trial.

Table 1: Dystrophin Protein Levels (% of Normal) at Week 48

| Treatment Group | Baseline (Mean ± SD) | Week 48 (Mean ± SD) | Change from Baseline (Mean) | p-value (vs. Baseline) |

| This compound (n=27) | 0.93% ± 1.67 | 1.74% ± 1.97 | +0.81% | <0.001 |

| Placebo (n=16) | 0.93% (SD not reported) | Not reported | Not significant | 0.808 |

Data sourced from clinical trial reports.[4][7]

Table 2: Comparison of Dystrophin Increase between Treatment Groups

| Metric | Value | p-value |

| Mean difference in dystrophin increase (this compound vs. Placebo) | 0.59% | 0.004 |

Data sourced from clinical trial reports.[7]

Experimental Protocols

Accurate quantification of dystrophin protein is crucial for assessing the therapeutic efficacy of this compound. The following are detailed protocols for the two primary methods used in clinical trials: Western blotting and immunofluorescence.

Western Blotting for Dystrophin Quantification

This protocol outlines the steps for the quantitative analysis of dystrophin protein in muscle biopsy samples.

Materials and Reagents:

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors.

-

Protein Assay: BCA or Bradford protein assay kit.

-

Loading Buffer: Laemmli sample buffer with β-mercaptoethanol.

-

Gels: 3-8% Tris-Acetate precast gels.

-

Running Buffer: Tris-Glycine-SDS running buffer.

-

Transfer Buffer: Towbin buffer with 20% methanol.

-

Membrane: Polyvinylidene difluoride (PVDF) membrane.

-

Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody: Rabbit anti-dystrophin antibody (e.g., Abcam ab15277) diluted 1:500 - 1:1000 in blocking buffer.

-

Loading Control Antibody: Mouse anti-α-actinin antibody.

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG and goat anti-mouse IgG, diluted in blocking buffer.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Wash Buffer: TBST.

Procedure:

-

Protein Extraction:

-

Homogenize frozen muscle biopsy tissue in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the total protein concentration of the lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Mix a standardized amount of protein (e.g., 30-50 µg) with Laemmli sample buffer.

-

Heat the samples at 95°C for 5 minutes.

-

Load the samples onto a 3-8% Tris-Acetate gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Antibody Incubations:

-

Incubate the membrane with the primary anti-dystrophin antibody and anti-α-actinin antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Perform densitometric analysis to quantify the dystrophin band intensity, normalizing to the loading control (α-actinin).

-

Immunofluorescence for Dystrophin Localization

This protocol details the method for visualizing the localization of dystrophin at the sarcolemma in muscle tissue sections.

Materials and Reagents:

-

Frozen Muscle Sections: 5-10 µm thick sections on charged slides.

-

Fixative: Pre-chilled (-20°C) acetone (B3395972) or 4% paraformaldehyde.

-

Wash Buffer: Phosphate-buffered saline (PBS).

-

Blocking/Permeabilization Buffer: PBS containing 5% normal goat serum and 0.3% Triton X-100.

-

Primary Antibody: Rabbit anti-dystrophin antibody (e.g., Abcam ab15277) diluted in blocking buffer.

-

Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

-

Counterstain: DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

-

Mounting Medium: Antifade mounting medium.

Procedure:

-

Tissue Preparation:

-

Bring frozen slides to room temperature for 30 minutes.

-

Fix the sections in cold acetone for 10 minutes or 4% paraformaldehyde for 15 minutes.

-

Wash the slides three times for 5 minutes each in PBS.

-

-

Blocking and Permeabilization:

-

Incubate the sections in blocking/permeabilization buffer for 1 hour at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Incubate the sections with the primary anti-dystrophin antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the slides three times for 5 minutes each in PBS.

-

Incubate the sections with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the slides three times for 5 minutes each in PBS, protected from light.

-

Incubate with DAPI for 5 minutes.

-

Rinse briefly in PBS.

-

Mount the coverslip using antifade mounting medium.

-

-

Imaging:

-

Visualize the sections using a fluorescence or confocal microscope. Dystrophin staining should appear at the sarcolemma of the muscle fibers.

-

Conclusion

This compound represents a significant advancement in the treatment of Duchenne muscular dystrophy for patients with mutations amenable to exon 45 skipping. By enabling the production of a truncated, yet functional dystrophin protein, this compound partially restores the critical link between the cytoskeleton and the extracellular matrix, thereby improving muscle cell integrity. The quantitative data from clinical trials demonstrates a statistically significant increase in dystrophin production, and the established experimental protocols provide a robust framework for assessing the biochemical efficacy of this and future exon-skipping therapies. Further research and long-term studies will continue to elucidate the full clinical benefit of this compound in slowing the progression of this devastating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. parentprojectmd.org [parentprojectmd.org]

- 3. The Dystrophin Complex: structure, function and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scientific Protocol for Immunofluorescence Analysis: Dystrophin [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Function of the Dystrophin-Glycoprotein Complex - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Pharmacodynamics of Casimersen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction